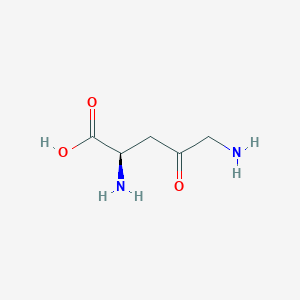
(R)-2,5-Diamino-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,5-Diamino-4-oxopentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-4-oxopentanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to achieve high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2,5-Diamino-4-oxopentanoic acid may involve biocatalytic processes using engineered enzymes. These processes are designed to be sustainable and environmentally friendly, utilizing renewable raw materials and minimizing waste. For example, the use of engineered glutamate dehydrogenase from Escherichia coli has been reported to efficiently convert levulinic acid to ®-2,5-Diamino-4-oxopentanoic acid with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
®-2,5-Diamino-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled pH and temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino alcohols or other reduced forms.
Applications De Recherche Scientifique
®-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications, including the development of drugs for treating neurodegenerative diseases and other medical conditions.
Mécanisme D'action
The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,5-Diamino-4-oxopentanoic acid: The enantiomer of the compound, with different biological activities and properties.
4-Aminopentanoic acid: A structurally similar compound with distinct chemical and biological properties.
2,5-Diaminopentanoic acid: Another related compound with variations in its chemical structure and reactivity.
Uniqueness
®-2,5-Diamino-4-oxopentanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(2R)-2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m1/s1 |
Clé InChI |
SURWICONOPIANU-SCSAIBSYSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)C(=O)CN |
SMILES canonique |
C(C(C(=O)O)N)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


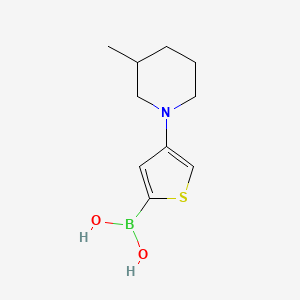

![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
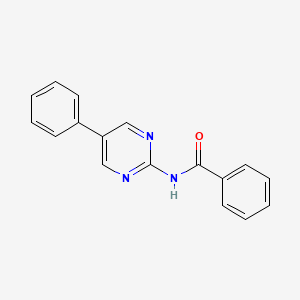
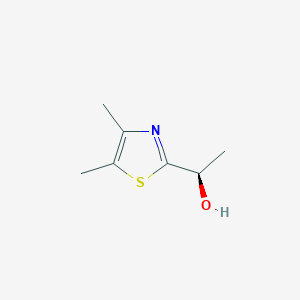
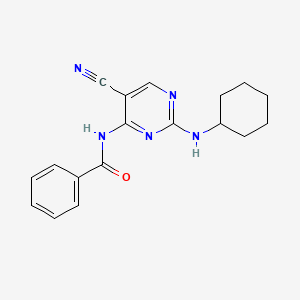
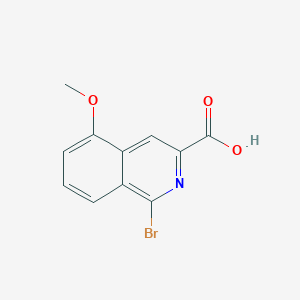
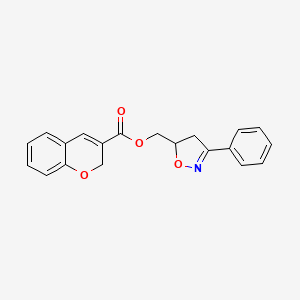

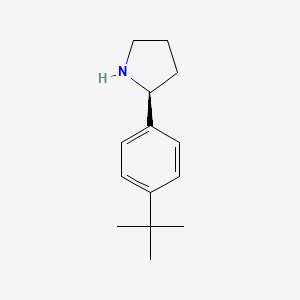
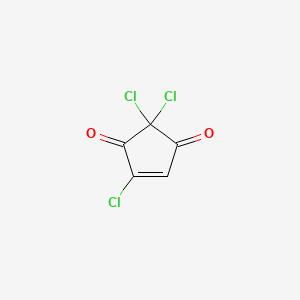
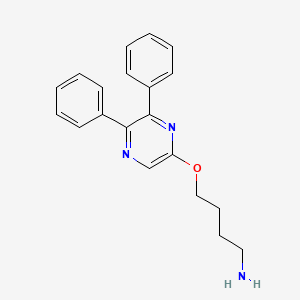
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
